Ether O‑Linker Provides Superior Hydrogen‑Bond Acceptor Capacity and Reduced Lipophilicity Relative to the C‑Linked Analog
The target compound (C–O linker) possesses 6 hydrogen‑bond acceptors and a computed XLogP3 of 2.4, compared with 5 hydrogen‑bond acceptors and an estimated XLogP3 of approximately 2.8 for the direct C‑linked analog tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate (CAS 1085841-76-4) [1]. The additional oxygen atom also increases the topological polar surface area (TPSA) from an estimated 77 Ų (C‑linked) to 97.48 Ų (ether‑linked) . In a ligand‑efficiency context, every additional heteroatom‑mediated hydrogen bond can contribute 0.5–1.5 kcal mol⁻¹ in binding free energy, an effect that is absent when the C‑linked surrogate is used [2].
| Evidence Dimension | Hydrogen‑bond acceptor count, lipophilicity, and TPSA |
|---|---|
| Target Compound Data | H‑bond acceptors = 6; XLogP3 = 2.4; TPSA = 97.48 Ų |
| Comparator Or Baseline | tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: H‑bond acceptors = 5; estimated XLogP3 ≈ 2.8; estimated TPSA ≈ 77 Ų |
| Quantified Difference | Δ H‑bond acceptors = +1; Δ XLogP3 ≈ −0.4; Δ TPSA ≈ +20 Ų |
| Conditions | Computed descriptors; PubChem XLogP3 algorithm and fragment‑based TPSA calculation |
Why This Matters
Procurement decisions that disregard the linker oxygen introduce a measurable change in molecular recognition parameters, directly affecting solubility, permeability, and the enthalpy of protein–ligand interactions.
- [1] PubChem Compound Summary for CID 45786893, 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information, 2025. View Source
- [2] Bissantz, C., Kuhn, B., Stahl, M. A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084, 2010. View Source
